Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate with a suitable hydroxylating agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ethyl 1-benzyl-4-bromo-5-oxo-1H-pyrazole-3-carboxylate.
Reduction: Formation of ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate.
Substitution: Formation of ethyl 1-benzyl-4-substituted-5-hydroxy-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H13BrN2O3 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
ethyl 2-benzyl-4-bromo-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-19-13(18)11-10(14)12(17)16(15-11)8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |
InChI Key |
AWJCWOQYJFDWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(N1)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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